L-Threonine beta-naphthylamide

Description

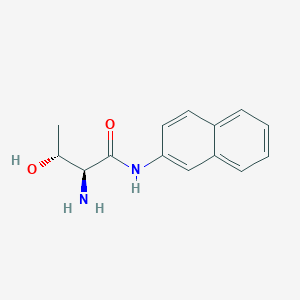

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxy-N-naphthalen-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9(17)13(15)14(18)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13,17H,15H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFAUIPJOQKLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC1=CC2=CC=CC=C2C=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

L Threonine Beta Naphthylamide As a Biochemical Probe for Peptidase Activity

Role as an Aminopeptidase (B13392206) Substrate

L-Threonine beta-naphthylamide serves as a valuable tool for studying aminopeptidases, a class of enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.

Aminopeptidases act on this compound by recognizing and binding to the L-Threonine residue. The enzyme then catalyzes the hydrolysis of the amide bond that links the L-Threonine to the beta-naphthylamine group. This enzymatic action releases L-Threonine and the highly fluorescent molecule, beta-naphthylamine. The rate of this hydrolysis is directly proportional to the aminopeptidase activity in the sample. Different aminopeptidases can exhibit varying specificities for different aminoacyl-naphthylamide substrates. For instance, some aminopeptidases preferentially hydrolyze substrates with N-terminal Leu, Met, and Arg residues, while others may have a higher affinity for threonine. acs.org The specificity of an aminopeptidase for N-terminal acidic amino acids can be influenced by specific residues within the enzyme's active site, such as Threonine-348 in Aminopeptidase A, which helps in the optimal positioning of the substrate for catalysis. nih.gov

The primary advantage of using this compound as a substrate lies in the fluorescent properties of the released beta-naphthylamine. Upon cleavage from the substrate, beta-naphthylamine exhibits a significant increase in fluorescence, which can be measured using a fluorometer. asm.orgnih.gov The excitation and emission wavelengths for beta-naphthylamine are typically around 250 nm and 389 nm, respectively. nih.gov The intensity of the fluorescence is directly proportional to the amount of beta-naphthylamine released, and therefore, to the activity of the aminopeptidase. This method offers high sensitivity, allowing for the detection of low levels of enzyme activity in various biological samples. asm.org

In addition to fluorometric detection, the cleavage of this compound can also be measured using colorimetric methods. asm.org In these assays, the released beta-naphthylamine is chemically coupled with a diazonium salt, such as N-(1-Naphthyl)ethylenediamine dihydrochloride, to form a stable, colored azo dye. jbiochemtech.com The intensity of the resulting color, which can be quantified using a spectrophotometer or colorimeter, is proportional to the concentration of the released beta-naphthylamine and, consequently, to the aminopeptidase activity. While generally less sensitive than fluorometric methods, colorimetric assays provide a convenient and accessible alternative for quantifying enzyme activity. jbiochemtech.combioassaysys.com

Fluorometric Detection Mechanism: β-Naphthylamine Release and Quantification

Methodological Applications in Enzyme Activity Assays

The use of this compound as a substrate has been instrumental in developing robust and reliable assays for measuring aminopeptidase activity in a variety of research and clinical settings.

This compound and other aminoacyl-beta-naphthylamides are widely used to quantify aminopeptidase activity in diverse biological samples, including tissue homogenates, cell lysates, serum, and other bodily fluids. asm.orgresearchgate.netresearchgate.net For example, these substrates have been used to study aminopeptidase profiles in bacteria and to investigate the activity of these enzymes in tissues like the chicken intestine. asm.orgresearchgate.net The measurement of specific aminopeptidase activities can serve as a diagnostic marker for certain diseases or physiological conditions. For instance, increased levels of leucine (B10760876) aminopeptidase in serum can be indicative of liver damage. bioassaysys.com

The following table provides an example of the relative rates of hydrolysis of different aminoacyl-β-naphthylamides by aminopeptidases from Bacillus subtilis.

| Substrate | Relative Rate of Hydrolysis (%) |

| L-Alanyl-β-naphthylamide | 100 |

| L-Leucyl-β-naphthylamide | 80 |

| L-Arginyl-β-naphthylamide | 60 |

| L-Lysyl-β-naphthylamide | 55 |

| L-Phenylalanyl-β-naphthylamide | 45 |

| L-Threonyl-β-naphthylamide | 30 |

| L-Glycyl-β-naphthylamide | 20 |

| Data adapted from studies on Bacillus subtilis aminopeptidases. The values are illustrative and can vary depending on the specific enzyme and conditions. |

To ensure accurate and reproducible results, the conditions for enzyme assays using this compound must be carefully standardized and optimized. nih.gov Key parameters that influence the rate of enzymatic hydrolysis include:

pH: Aminopeptidases have optimal pH ranges for their activity. Assays are typically performed in a buffered solution at the optimal pH for the specific enzyme being studied. asm.org

Temperature: Enzyme activity is temperature-dependent. Assays are generally conducted at a constant, controlled temperature, often 37°C, to mimic physiological conditions. jbiochemtech.com

Substrate Concentration: The concentration of this compound should be sufficient to saturate the enzyme, ensuring that the reaction rate is proportional to the enzyme concentration (following Michaelis-Menten kinetics). acs.org

Incubation Time: The duration of the incubation period should be chosen to ensure that the reaction proceeds linearly and that the product accumulation is within the detectable range of the instrument. bioassaysys.com

Enzyme Concentration: The amount of biological sample (and thus enzyme) should be adjusted so that the measured activity falls within the linear range of the assay. nih.gov

The following table outlines typical optimized conditions for an aminopeptidase assay using an aminoacyl-beta-naphthylamide substrate.

| Parameter | Optimized Condition |

| Substrate | This compound |

| Enzyme Source | Tissue homogenate or cell lysate |

| Buffer | Tris-HCl or Phosphate buffer |

| pH | 7.5 - 8.5 |

| Temperature | 37°C |

| Substrate Concentration | 0.1 - 1.0 mM |

| Incubation Time | 15 - 60 minutes |

| These conditions are general and may require further optimization depending on the specific aminopeptidase and biological sample. |

Enzymatic Specificity and Kinetic Studies of L Threonine Beta Naphthylamide Interactions

Substrate Specificity Profiling of Diverse Peptidases

The interaction of L-Threonine beta-naphthylamide with a range of peptidases reveals important insights into their substrate preferences, particularly concerning the N-terminal amino acid residue.

Investigation of Enzyme Preferences for this compound as an N-terminal Substrate

Studies have utilized this compound to probe the substrate specificity of various aminopeptidases. For instance, research on the aminopeptidase (B13392206) profiles of different bacteria has employed a series of L-amino acid beta-naphthylamides, including the threonine derivative, to establish reproducible activity profiles that can aid in bacterial identification. asm.org The rate of hydrolysis of this compound, along with other derivatives, helps to create a specific "fingerprint" of the enzymatic activities present in a particular bacterium. asm.org

In some enzymatic contexts, the hydrolysis of this compound is a key indicator of specific peptidase activity. For example, in studies of a bleomycin-inactivating enzyme from mouse liver, which also exhibits aminopeptidase activity, various aminoacyl-beta-naphthylamides are used to characterize its substrate range. jst.go.jp While this particular enzyme shows a preference for L-lysyl- and L-arginyl-beta-naphthylamides, the inclusion of a broader range of substrates, including this compound, is crucial for a comprehensive understanding of its specificity. jst.go.jp

Comparative Analysis with Other L-Amino Acid beta-naphthylamide Derivatives

Comparative studies are fundamental to understanding the relative preference of an enzyme for different N-terminal residues. By comparing the hydrolysis rates of this compound with other L-amino acid beta-naphthylamide derivatives, researchers can deduce the structural and chemical properties of the amino acid side chain that are favored by the enzyme's active site.

For example, studies on soil arylamidases, which are involved in nitrogen mineralization, have investigated the hydrolysis of various L-amino acid beta-naphthylamides. researchgate.net These studies have shown that the rate of hydrolysis varies significantly depending on the N-terminal amino acid, with a general order of preference being alanine (B10760859) > leucine (B10760876) > serine > lysine (B10760008) > glycine (B1666218) > arginine > histidine, while proline was not hydrolyzed. researchgate.net Although threonine was not explicitly listed in the primary ranking of this specific study, the methodology highlights the importance of such comparative analyses. The differential hydrolysis rates provide insights into the active site architecture of these environmental enzymes. researchgate.net

Similarly, the characterization of peptidases in Escherichia coli and Salmonella typhimurium has involved the use of a wide array of amino acid beta-naphthylamides to dissect the specificities of multiple peptidases. annualreviews.org These studies reveal that different peptidases within a single organism can have distinct substrate preferences, and comparing the hydrolysis of substrates like L-Threonyl-beta-naphthylamide to others is essential for differentiating these enzymatic activities. annualreviews.org

Kinetic Characterization of Enzyme-Substrate Interactions

Kinetic studies provide quantitative data on the efficiency and mechanism of enzyme-catalyzed reactions involving this compound.

Determination of Michaelis-Menten Kinetic Parameters (K_m, k_cat) for this compound Hydrolysis

The Michaelis-Menten parameters, K_m (Michaelis constant) and k_cat (catalytic rate constant), are crucial for quantifying the affinity of an enzyme for its substrate and its catalytic efficiency. While specific K_m and k_cat values for this compound hydrolysis are not always extensively reported in readily available literature, the methodologies for their determination are well-established.

The general approach involves measuring the initial rate of hydrolysis at various concentrations of this compound. nih.govredalyc.org The release of beta-naphthylamine is monitored over time, typically through its fluorescence. nih.gov These data are then fitted to the Michaelis-Menten equation to determine K_m and V_max (maximum reaction velocity). The k_cat value can then be calculated from V_max if the enzyme concentration is known. This type of kinetic analysis has been applied to various aminopeptidases and their substrates. For instance, in the characterization of aminopeptidase A, kinetic parameters were determined for the hydrolysis of Glutamate-beta-naphthylamide, illustrating the common methodology. nih.gov

Table 1: Illustrative Michaelis-Menten Kinetic Parameters for Peptidase-Substrate Interactions (Note: This table is illustrative of the types of data obtained in such studies. Specific values for this compound would require targeted experimental investigation.)

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Aminopeptidase A (Wild Type) | GluNA | 0.25 | 10 | 4.0 x 10⁴ |

| Aminopeptidase A (T348S Mutant) | GluNA | 0.23 | 25 | 1.1 x 10⁵ |

Data adapted from studies on Aminopeptidase A, demonstrating the type of kinetic data generated. nih.gov GluNA refers to Glutamate-beta-naphthylamide.

Enzyme Inhibition Studies Utilizing this compound and its Analogues

This compound and its structural analogues can also be employed in enzyme inhibition studies. These molecules can act as competitive or non-competitive inhibitors of certain enzymes, providing valuable information about their active site and regulatory mechanisms.

For example, L-Tyrosine beta-naphthylamide, an analogue of this compound, has been shown to be a potent competitive inhibitor of tyramine (B21549) N-(hydroxycinnamoyl)transferase. nih.gov This inhibition is reversible and occurs at the tyramine binding site of the enzyme. nih.gov Such studies demonstrate how amino acid beta-naphthylamide derivatives can be used to probe the binding pockets of enzymes that may not necessarily hydrolyze them but are structurally related to their target substrates.

Furthermore, in the context of allosteric regulation, threonine itself is a known inhibitor of enzymes like aspartokinase. nih.gov While this compound is primarily a substrate for peptidases, its structural components can inform the design of inhibitors for other enzymes where threonine or similar structures play a regulatory role. The study of how analogues of this compound interact with various enzymes can thus contribute to a broader understanding of enzyme inhibition and drug design.

Structural and Mechanistic Insights from L Threonine Beta Naphthylamide Interaction Studies

Active Site Analysis of Peptidases Using Naphthylamide Substrates

The specific structure of L-Threonine beta-naphthylamide, featuring a threonine residue, allows researchers to probe the S1 subsite of peptidases, which is the primary determinant of substrate specificity. By monitoring the cleavage of this and other aminoacyl-β-naphthylamide substrates, a detailed map of the active site's chemical and steric environment can be constructed.

The use of naphthylamide substrates has been instrumental in pinpointing key amino acid residues that govern the function of peptidases like Aminopeptidase (B13392206) A (APA). nih.govplos.org Site-directed mutagenesis studies, where specific amino acids are replaced, combined with kinetic analysis using these substrates, reveal the precise role of individual residues.

In mouse Aminopeptidase A, Threonine 348 (Thr-348) has been identified as a critical residue for determining substrate specificity. nih.gov While mutating Thr-348 does not significantly alter the enzyme's affinity (Km) for substrates, it does affect the catalytic rate (kcat). nih.gov This suggests that Thr-348 is not directly involved in the initial binding of the substrate but plays a crucial role in correctly positioning the substrate for optimal catalysis. nih.gov Three-dimensional modeling shows that the alcohol side chain of Thr-348 can form a hydrogen bond with the side chain of the substrate, an interaction that is key to stabilizing the transition state. nih.gov

Another vital residue in the S1 subsite of APA is Arginine 878 (Arg-878) . plos.org This residue is crucial for the enzyme's preference for substrates with acidic N-terminal residues. plos.org Replacing Arg-878 with other amino acids, such as alanine (B10760859) or lysine (B10760008), significantly reduces the enzyme's ability to hydrolyze acidic substrates like α-L-glutamyl-β-naphthylamide, while increasing its activity towards basic and neutral substrates. plos.org This demonstrates that Arg-878 is a key determinant of APA's substrate specificity, ensuring the optimal positioning of acidic substrates for catalysis. plos.org

Table 1: Impact of Amino Acid Mutations on Aminopeptidase A (APA) Activity

This table summarizes the effects of mutating key residues on the kinetic parameters of mouse APA, using an acidic naphthylamide substrate (GluNA).

| Enzyme Variant | Key Residue | Change in Affinity (Km) | Change in Catalytic Rate (kcat) | Implied Role | Source |

| Thr-348 Mutants | Threonine 348 | No significant change | Modified hydrolysis velocity | Ensures optimal positioning of the substrate during catalysis. | nih.gov |

| Arg-878 Mutants | Arginine 878 | Decreased affinity for acidic substrates | Slight decrease in hydrolysis velocity | Governs substrate specificity for N-terminal acidic residues. | plos.org |

Many peptidases, including Aminopeptidase A, are metalloenzymes that require metal ions for their function. nih.govplos.org this compound and similar substrates are used to investigate the precise role of these ions. Aminopeptidase A is a zinc metalloprotease that is further activated by calcium (Ca2+). plos.org

The presence of Ca2+ is essential for APA's high specificity towards acidic substrates. plos.org Kinetic studies show that Ca2+ significantly enhances the hydrolysis of substrates with N-terminal acidic residues while decreasing the hydrolysis of those with neutral or basic residues. plos.org For instance, the enzymatic activity of wild-type mouse APA towards an acidic substrate increased sevenfold as the Ca2+ concentration was raised. plos.org This activation is critical, and the removal of Ca2+ through chelating agents strongly inhibits the enzyme. researchgate.net It is believed that Ca2+ helps to reorganize the S1 subsite, which in turn allows residues like Thr-348 to interact optimally with the substrate, contributing to specificity. researchgate.netpnas.org

Table 2: Calcium Ion (Ca2+) Dependence of Mouse Aminopeptidase A (mAPA)

This table illustrates the significant activation of wild-type mAPA by Ca2+ when hydrolyzing an acidic substrate.

| Parameter | Value | Condition | Source |

| EC50 (Activation) | 22 ± 5 µM | Substrate: α-L-glutamyl-β-naphthylamide | plos.org |

| Fold Activation | ~7-fold | Increase in Ca2+ concentration from 0 to 4 mM | plos.org |

Identification of Crucial Amino Acid Residues Governing Substrate Binding and Catalysis (e.g., Threonine 348 and Arginine 878 in Aminopeptidase A)

Computational Modeling and Molecular Docking Approaches for Enzyme-Substrate Complexes

To complement experimental data, computational methods like molecular docking and molecular dynamics (MD) simulations are employed to visualize the interaction between this compound and the enzyme's active site at an atomic level. nih.govplos.org These techniques provide powerful insights into the forces and specific contacts that mediate substrate binding and catalysis.

Molecular docking studies on Aminopeptidase A have been used to predict how substrates and inhibitors fit into the active site. nih.govplos.org For example, using the crystal structure of human APA, researchers can dock substrates into the S1 subsite to model their binding pose. plos.org These models have confirmed the interactions suggested by experimental data, showing, for instance, how the guanidinium (B1211019) group of Arg-878 establishes a crucial interaction with the acidic side chain of a substrate. plos.org Similarly, docking has illustrated the hydrogen bond formation between the alcohol side chain of Thr-348 and the substrate. nih.gov

MD simulations take these static models a step further by simulating the movements of the enzyme and substrate over time. This can reveal the dynamic process of the substrate settling into the active site and the conformational changes the enzyme undergoes to accommodate the ligand and facilitate the chemical reaction. pnas.orgnih.gov For various peptidases, these simulations have been crucial in understanding the reorganization of the binding site upon substrate entry and the role of specific residues in catalysis. nih.govplos.org

Table 3: Key Interactions in the Aminopeptidase A (APA) Active Site Revealed by Molecular Modeling

This table outlines the specific interactions between key residues of APA and a docked substrate/inhibitor, as predicted by computational models.

| APA Residue | Interacting Substrate/Inhibitor Group | Type of Interaction | Functional Significance | Source |

| Threonine 348 | Carboxylate side chain | Hydrogen Bond | Substrate positioning and specificity | nih.gov |

| Arginine 878 | Electronegative/carboxylate group | Ionic Interaction | Substrate specificity for acidic residues | plos.org |

| Asp-213, Asp-218, Glu-215 | Calcium Ion (Ca2+) | Coordination | Metal ion binding, structural organization | nih.gov |

Synthetic Biology and Biotechnological Applications in Research Involving L Threonine Derivatives

Utilization in Enzyme Engineering and Directed Evolution Studies

Enzyme engineering and directed evolution aim to create novel enzymes with improved stability, activity, or altered specificity. A cornerstone of these efforts is the ability to screen vast libraries of enzyme variants for desired traits. Chromogenic substrates like L-Threonine beta-naphthylamide are integral to developing the high-throughput screening methods required for this process. researchgate.net

This compound serves as a key substrate in high-throughput screening (HTS) assays designed to identify and characterize variants of specific enzymes, primarily aminopeptidases. nih.govasm.orgasm.org Aminopeptidases are enzymes that cleave amino acids from the N-terminus of proteins and peptides. The screening methodology relies on the enzymatic hydrolysis of the amide bond in this compound.

The principle of the assay involves the release of 2-naphthylamine (B18577), which can be measured to determine enzyme activity. This released product is fluorescent, allowing for highly sensitive detection. nih.govasm.org In a typical HTS setup, numerous enzyme variants, often generated through directed evolution or mutagenesis and expressed in microbial hosts, are arrayed in microtiter plates. The addition of this compound to each well initiates the reaction. Variants exhibiting high activity will rapidly cleave the substrate, leading to a strong fluorescent or colorimetric signal. This enables the rapid identification of improved enzyme candidates from libraries containing thousands of variants.

Table 1: Principle of High-Throughput Screening using this compound

| Step | Description | Purpose |

|---|---|---|

| 1. Library Generation | Enzyme variants are created using methods like error-prone PCR or site-directed mutagenesis. | To generate genetic diversity for screening. |

| 2. Expression | The library of variants is expressed in a host system (e.g., E. coli). | To produce the enzymes to be tested. |

| 3. Assay Setup | Cell lysates or purified enzymes are arrayed in a multi-well plate format. | To prepare for high-throughput analysis. |

| 4. Substrate Addition | A solution containing this compound is added to each well. | To initiate the enzymatic reaction. |

| 5. Signal Detection | After incubation, the fluorescence of the released 2-naphthylamine is measured. | To quantify the activity of each enzyme variant. |

| 6. Hit Identification | Variants producing the highest signal are identified as "hits" for further characterization. | To select the most promising enzyme variants. |

The development of novel biocatalysts for the stereoselective synthesis of complex molecules is a major goal of synthetic biology. Threonine aldolases (TAs) are important pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible carbon-carbon bond formation between glycine (B1666218) and various aldehydes to produce valuable β-hydroxy-α-amino acids. nih.govnih.govresearchgate.net These products are chiral building blocks for many pharmaceuticals. nih.gov

Directed evolution has been extensively used to improve the activity and, crucially, the stereoselectivity of threonine aldolases, which often show moderate selectivity for the newly formed chiral center at the β-carbon. acs.orgfrontiersin.orgsci-hub.seresearchgate.net The success of these engineering efforts depends on effective high-throughput screening methods. researchgate.netnih.gov However, screening for threonine aldolase (B8822740) activity typically relies on detecting the products of the retro-aldol cleavage reaction, such as acetaldehyde, often through a coupled enzymatic assay involving alcohol dehydrogenase and monitoring NADH consumption. frontiersin.orgnih.gov Other methods directly measure the formation of aromatic aldehydes. frontiersin.org

While this compound is not directly used in the screening of threonine aldolases, its application in the directed evolution of aminopeptidases showcases the power of chromogenic substrates in developing novel biocatalysts. The principles of HTS honed with substrates like this compound are broadly applicable across enzyme engineering campaigns aimed at creating new biocatalytic tools for organic synthesis.

Application in High-Throughput Screening Methodologies for Enzyme Variants

Research into Microbial Amino Acid Metabolism and Transport Mechanisms

Understanding how microorganisms metabolize and transport amino acids is fundamental to microbiology and essential for metabolic engineering efforts aimed at producing amino acids like L-threonine. nih.govnih.govnih.gov this compound and similar peptide analogs serve as valuable probes in these investigations.

The enzymatic makeup of a bacterial cell, including its portfolio of aminopeptidases, can serve as a distinctive biochemical fingerprint. This compound is part of a series of α-amino acid β-naphthylamides used to generate aminopeptidase (B13392206) profiles for bacterial identification. nih.govasm.org In this application, a bacterial culture is incubated with a panel of different amino acid β-naphthylamides, including those of L-alanine, L-leucine, L-lysine, and L-threonine, among others. asm.org

The rate and extent to which a bacterial strain hydrolyzes each substrate are measured, creating a unique activity profile. nih.gov This profile reflects the specificity of the aminopeptidases present in that organism. For instance, some bacteria may show high activity towards L-alanyl-β-naphthylamide but low activity towards this compound, while others may exhibit the opposite pattern. asm.org Provided that growth conditions are strictly controlled, these profiles are reproducible and can be used to classify and identify different bacterial strains. nih.gov

Table 2: Representative Aminopeptidase Profiles for Bacterial Characterization

| Substrate | Bacillus subtilis (Relative Activity %) | Escherichia coli (Relative Activity %) |

|---|---|---|

| L-Alanyl-β-naphthylamide | 100 | 75 |

| L-Leucyl-β-naphthylamide | 85 | 100 |

| L-Lysyl-β-naphthylamide | 90 | 20 |

| L-Threonyl-β-naphthylamide | 25 | 15 |

| L-Aspartyl-β-naphthylamide | 40 | 5 |

| L-Arginyl-β-naphthylamide | 60 | 10 |

Note: Data are representative and compiled for illustrative purposes based on findings that different bacteria exhibit unique hydrolysis patterns for a panel of amino acid β-naphthylamides. nih.govasm.orgasm.org

Investigating the mechanisms by which cells import and export amino acids is crucial for understanding microbial physiology and for engineering strains for industrial production. frontiersin.orgmdpi.com Small peptides and peptide analogs are powerful tools for probing these transport systems. frontiersin.orgnih.gov Because this compound is an amide of L-threonine, it can function as a peptide analog to study L-threonine transport pathways.

Studies have shown that bacteria can take up small peptides, which are then hydrolyzed internally by peptidases, releasing the constituent amino acids. nih.gov This can lead to high intracellular concentrations of a specific amino acid, a strategy used to identify and characterize amino acid export systems. For example, feeding Corynebacterium glutamicum with threonine-containing dipeptides led to high internal L-threonine levels and allowed for the identification of the L-threonine exporter, ThrE. nih.gov Similarly, competition assays using labeled L-threonine and an unlabeled peptide analog like this compound can reveal whether the analog utilizes the same transport systems as the free amino acid. Such studies have been performed in E. coli using the dipeptide L-alanyl-L-threonine to distinguish between transport systems for free threonine and peptides. frontiersin.org The use of various amino acid derivatives, including amides and esters, is a common strategy to characterize the specificity of amino acid transporters. gla.ac.uk

Advanced Methodological Considerations and Future Directions in Research with L Threonine Beta Naphthylamide

Optimization of Assay Specificity and Sensitivity in Complex Biological Matrices

The accuracy of enzyme assays using L-Threonine beta-naphthylamide is paramount, especially when working with complex biological matrices such as plasma, serum, or tissue homogenates. abcam.com These samples contain a multitude of endogenous substances that can interfere with the assay, a phenomenon known as the "matrix effect." nih.gov This interference can skew results, leading to inaccurate measurements of enzyme activity.

Key Challenges and Mitigation Strategies:

Interfering Substances: Biological samples are rich in proteins, lipids, salts, and other small molecules that can inhibit the enzyme, interact with the substrate, or interfere with the detection of the released β-naphthylamine product. nih.gov

Sample Preparation: To minimize matrix effects, rigorous sample preparation is crucial. Deproteinization is a common first step, often achieved using 10 kDa molecular weight cut-off (MWCO) spin columns, which remove larger proteins while retaining smaller enzymes and the substrate. abcam.com

Sample Dilution: A straightforward method to reduce the concentration of interfering components is to dilute the sample with an appropriate assay buffer. nih.gov Finding the optimal dilution factor requires empirical testing to ensure the enzyme activity remains within the linear range of the assay while minimizing interference. nih.gov

Matrix-Matched Calibration: To account for unavoidable matrix effects, standards and calibrators can be prepared in a matrix that closely resembles the sample. For instance, when analyzing serum samples, a pool of normal serum can be used to dilute the standards, helping to balance matrix-induced variations. nih.gov

Spiking and Recovery Experiments: To validate assay performance and identify potential matrix interference, a spiking experiment is recommended. This involves adding a known amount of the enzyme or product to the sample matrix and measuring the recovery. An acceptable recovery range is typically between 80-120%; values outside this range suggest significant matrix effects are present. nih.gov

The following table summarizes common sources of interference in biological matrices and corresponding optimization strategies for assays using this compound.

| Source of Interference | Potential Effect on Assay | Mitigation Strategy |

| Endogenous Enzymes | Competing hydrolysis of the substrate or degradation of the target enzyme. | Use of specific inhibitors for non-target enzymes; Optimization of pH and buffer conditions to favor the target enzyme. |

| High Protein Content | Non-specific binding of substrate or product; Enzyme inhibition. | Deproteinization (e.g., spin columns); Sample dilution. abcam.comnih.gov |

| Lipids and Phospholipids | Interference with optical detection (e.g., light scattering); Enzyme inhibition. | Sample clarification through centrifugation; Use of detergents in the assay buffer. nih.gov |

| High Salt Concentration | Alteration of enzyme conformation and activity. | Sample dilution; Use of matrix-matched calibrators. nih.gov |

| pH Imbalances | Deviation from the optimal pH for enzyme activity. | Use of a robust assay buffer; pH adjustment of the sample prior to the assay. nih.gov |

Integration of this compound Assays with Omics Technologies

The integration of classic enzyme activity assays with large-scale "omics" technologies like proteomics and metabolomics provides a powerful, multi-faceted view of cellular function. numberanalytics.comamanote.com While proteomics can quantify the abundance of enzyme proteins and metabolomics can measure the levels of metabolic products, assays with this compound provide the crucial functional data on enzyme activity. acs.orgtandfonline.com

Synergy with Proteomics: Quantitative proteomics, often using mass spectrometry, can identify changes in the expression levels of specific aminopeptidases under different biological conditions (e.g., disease vs. healthy). nih.gov However, a change in protein level does not always correlate with a change in activity due to post-translational modifications or the presence of endogenous inhibitors. amanote.comacs.org An this compound-based assay can directly measure the functional activity of threonine-cleaving aminopeptidases, thus validating the proteomics data and linking protein abundance to a functional outcome. numberanalytics.comamanote.com This integrated approach is a cornerstone of Activity-Based Protein Profiling (ABPP) , a chemoproteomic strategy that uses chemical probes to assess the functional state of enzymes directly in native biological systems. nih.govnomuraresearchgroup.com

Synergy with Metabolomics: Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. tandfonline.com An increase or decrease in metabolites within a specific pathway can suggest altered activity of the enzymes involved. For example, if metabolomic analysis reveals changes in pathways involving threonine metabolism, an this compound assay can be used to directly probe the activity of the aminopeptidases that may be responsible for these changes, connecting the metabolic phenotype to specific enzymatic functions. tandfonline.comnih.gov

This integrated workflow is summarized below:

| Omics Technology | Information Provided | Role of this compound Assay |

| Proteomics | Identifies and quantifies aminopeptidase (B13392206) proteins. nih.gov | Validates functional activity of identified enzymes; distinguishes between changes in protein level and changes in activity. numberanalytics.comamanote.com |

| Transcriptomics | Measures gene expression (mRNA levels) of enzymes. | Confirms that changes in gene expression translate to functional enzyme activity. amanote.com |

| Metabolomics | Measures levels of metabolites, including amino acids and peptide fragments. tandfonline.com | Links metabolic changes to the specific activity of threonine-cleaving aminopeptidases. nih.gov |

Exploration of Novel Enzyme Targets and Biological Pathways responsive to this compound

This compound is primarily a substrate for aminopeptidases, a broad class of exopeptidases that cleave N-terminal amino acids from proteins and peptides. scbt.comnih.gov While some aminopeptidases are well-characterized, many remain understudied. Assays using this substrate can be instrumental in discovering novel enzyme functions and their involvement in previously unassociated biological pathways.

Identifying Novel Enzyme Targets: Aminopeptidases are involved in a vast array of physiological processes, from protein maturation to the regulation of peptide hormones. nih.gov Different members of this family exhibit varying substrate specificities. nih.govfrontiersin.org For example, Aminopeptidase A (APA) preferentially cleaves acidic residues, while Insulin-Regulated Aminopeptidase (IRAP) has a broader specificity that includes the cleavage of several peptide hormones. frontiersin.orgnih.gov By screening cell lysates or purified protein fractions with this compound under various conditions, researchers can identify novel threonine-specific aminopeptidase activities.

Exploring New Biological Pathways: Recent research has implicated aminopeptidases in novel and critical biological pathways, opening new avenues for investigation.

Oncology: A recent study identified Aspartic Aminopeptidase (DNPEP) as a novel biomarker for aggressive chronic lymphocytic leukemia (CLL). nih.gov The inhibition of DNPEP enhanced the effectiveness of existing cancer therapies, suggesting that aminopeptidases are potential therapeutic targets. nih.gov Assays using substrates like this compound could be adapted to screen for inhibitors of such cancer-related aminopeptidases.

Immunology and Signal Transduction: IRAP is involved in MHC class I antigen presentation, a critical process in the adaptive immune response. frontiersin.org It also degrades signaling peptides like oxytocin (B344502) and vasopressin. frontiersin.org Exploring the activity of such enzymes with specific substrates can elucidate their role in immune regulation and cell signaling.

Metabolic Regulation: Threonine metabolism is vital for intestinal health, embryonic stem cell function, and the synthesis of other biomolecules like glycine (B1666218) and acetyl-CoA. nih.govfrontiersin.org Aminopeptidases that release threonine from dietary proteins or regulate peptide hormones play a role in these fundamental processes. nih.gov

The table below lists examples of emerging research areas where this compound assays could be applied.

| Biological Pathway | Potential Enzyme Target Class | Research Application |

| Cancer Progression | Tumor-associated Aminopeptidases (e.g., DNPEP) | Screening for novel therapeutic inhibitors; Use as a diagnostic biomarker. nih.gov |

| Immune Modulation | Aminopeptidases involved in antigen presentation (e.g., IRAP, ERAP) | Investigating the regulation of immune responses; Identifying targets for immunotherapies. frontiersin.org |

| Neuro-endocrine Signaling | Peptide-cleaving Aminopeptidases (e.g., IRAP, APA) | Understanding the degradation and regulation of peptide hormones like vasopressin and angiotensin. frontiersin.orgnih.gov |

| Stem Cell Biology | Aminopeptidases in threonine metabolic pathways | Elucidating the role of threonine availability in stem cell maintenance and differentiation. frontiersin.org |

By pushing the boundaries of assay methodology and integrating this classic biochemical tool with modern systems biology, researchers can continue to unlock the complex roles of aminopeptidases in health and disease using this compound.

Q & A

Q. Table 1. Example Experimental Design for Stability Studies

| Condition | pH | Temperature | Time Points | Analysis Method |

|---|---|---|---|---|

| Stability | 7.4 | 4°C, 25°C | 0, 24, 48 hr | HPLC (220 nm) |

| Degradation | 9.0 | 37°C | 0, 2, 6 hr | Spectrophotometry (520 nm) |

Q. Table 2. Suggested Parameters for HTS Optimization

| Parameter | Optimal Value |

|---|---|

| Assay Volume | 50–100 μL |

| Substrate Concentration | 2× Km |

| Z-factor Threshold | ≥0.5 |

| Signal Window (Max/Min) | ≥3:1 |

Key Considerations for Research Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.